molecular formula C10H9BrClNO B6315990 6-Bromo-5-chloro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95% CAS No. 1895853-56-1

6-Bromo-5-chloro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95%

Cat. No. B6315990
CAS RN: 1895853-56-1
M. Wt: 274.54 g/mol
InChI Key: JCCIEQZZUJJZFO-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95% (6-BCQ) is an organic compound with a wide range of scientific applications. It has been used in a variety of applications in the fields of organic synthesis, biochemistry, and physiology. 6-BCQ has been used in a variety of laboratory experiments, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Cholinergic Drugs

This compound serves as an important intermediate in the synthesis of cholinergic drugs . These drugs are vital for treating gastrointestinal diseases by mimicking the action of acetylcholine, a neurotransmitter that is significant in promoting muscle contractions and other autonomic functions.

Modulators of mGluR5

The compound is utilized in the synthesis of oxazolidinone derivatives, which act as modulators of the mGluR5 (metabotropic glutamate receptor 5) . These modulators are crucial in the study of neurological disorders and have potential therapeutic applications in treating conditions such as anxiety, depression, and schizophrenia.

Antimicrobial Activity

Imidazole derivatives, which can be synthesized from this compound, show a broad range of antimicrobial activities. They are effective against bacteria, fungi, and protozoa, making them valuable in the development of new antibiotics and antifungal agents .

Anticancer Research

The compound’s derivatives exhibit antitumor properties, making them useful in cancer research. They can be used to develop new chemotherapeutic agents that target specific cancer cells without harming normal cells .

Cardiovascular Drug Development

Derivatives of this compound have been shown to possess antihypertensive and antiarrhythmic effects, which are beneficial in the development of drugs for cardiovascular diseases .

Neuropharmacological Applications

The compound is involved in the synthesis of drugs that have anticonvulsant, antidepressant, and antipsychotic properties. These applications are significant in the treatment of various neurological and psychiatric disorders .

Anti-inflammatory and Analgesic Agents

Due to its structural similarity to known anti-inflammatory compounds, this chemical can be used to synthesize new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics .

Gastrointestinal Therapeutics

The compound’s derivatives can be used to create drugs that treat gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome. They work by modulating the secretion of gastric acids or altering gut motility .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

6-bromo-5-chloro-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c1-13-8-4-3-7(11)10(12)6(8)2-5-9(13)14/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCIEQZZUJJZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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